4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Descripción
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-18-9-7-16(8-10-18)11-12-22-13-21(24)23(17-5-3-2-4-6-17)20-15-28(25,26)14-19(20)22/h2-10,19-20H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCGWRWHUAAXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. A common synthetic route includes:
- **Introduction of the Phenyl and
Formation of the Thieno[3,4-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Actividad Biológica
The compound 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic derivative with potential therapeutic applications. Its structural features suggest it may interact with various biological pathways, particularly those involving neuropharmacological and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities.
Neuropharmacological Effects
Research has indicated that compounds similar to 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide may interact with the P-glycoprotein (P-gp) transporter. P-gp is crucial for drug transport across the blood-brain barrier and is implicated in multidrug resistance in cancer therapy. Studies using SPECT imaging have shown that modulation of P-gp can significantly enhance the cerebral uptake of certain compounds, suggesting that similar mechanisms may apply to our compound of interest .
Anticancer Activity
The thieno[3,4-b]pyrazine derivatives have been explored for their potential as PI3K inhibitors , a target in cancer therapy. The inhibition of the PI3K/Akt signaling pathway is significant in various tumors, and compounds with structural similarities to 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide have demonstrated promising results in preclinical trials .
Pharmacological Profiles
A summary of the biological activities and pharmacological profiles of the compound is presented in the table below:
Study on Neuroprotection
A recent study investigated the neuroprotective effects of thieno[3,4-b]pyrazine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and apoptosis in neuronal cells. Although specific data on 4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide was limited, related compounds showed significant promise in enhancing neuronal survival under stress conditions.
Cancer Therapeutics Evaluation
In a clinical trial setting, derivatives similar to our compound were evaluated for their efficacy against various cancer types. These studies highlighted their role in inhibiting tumor growth through PI3K pathway modulation. The results indicated a favorable safety profile and potential for further development into therapeutic agents.
Comparación Con Compuestos Similares
Key Observations:
Substituent Effects :
- Electron-Donating Groups : The 4-methoxyphenethyl group in the target compound likely enhances solubility compared to halogenated derivatives (e.g., 3-chlorophenyl in [17]) but may reduce binding affinity in hydrophobic pockets .
- Halogenation : Chloro- and fluoro-substituted derivatives (e.g., [17]) may exhibit improved target engagement via halogen bonds, as seen in kinase inhibitors .
- Alkyl Chains : Longer alkyl chains (e.g., phenethyl in the target compound vs. isobutyl in [16]) increase molecular weight and may influence pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
